molecular formula C15H16N2O B581647 4-(2-Aminophenyl)-N,N-dimethylbenzamide CAS No. 1345471-30-8

4-(2-Aminophenyl)-N,N-dimethylbenzamide

Cat. No. B581647
M. Wt: 240.306
InChI Key: YROKUIIRNXTBPM-UHFFFAOYSA-N
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Description

“4-(2-Aminophenyl)-2,4-dioxobutanoic acid” is a dioxo monocarboxylic acid, a beta-diketone, a substituted aniline, a 2-oxo monocarboxylic acid, a 4-oxo monocarboxylic acid and an aromatic ketone . It has a role as a mouse metabolite .


Synthesis Analysis

A novel series of substituted benzothiazoles, bearing semicarbazone and thiosemicarbazone moieties, was designed, synthesized and evaluated for their antimicrobial activity and possible mode of action . The structures of the synthesized compounds were elucidated by 1 H NMR, 13 C NMR, IR and Mass spectral data .


Molecular Structure Analysis

The molecular structure of “4-(2-Aminophenyl)-2,4-dioxobutanoic acid” was elucidated by various spectroscopic techniques .


Chemical Reactions Analysis

A novel and efficient method for synthesizing benzosulfamidate-fused tetrahydroquinazolines is described. By employing the [4+2]-cycloaddition of 2-aminophenyl enones with cyclic N -sulfimines in the presence of DMAP as a base, the desired benzosulfamidate-fused tetrahydroquinazolines were obtained in good yields with high diastereoselectivities .


Physical And Chemical Properties Analysis

The molecular weight of “4-(2-Aminophenyl)-2,4-dioxobutanoic acid” is 207.18 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 5 .

Scientific Research Applications

1. Anti-Cancer Drug Design

  • Application : The compound N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide was synthesized and studied as a potential anti-cancer drug .
  • Method : The compound was synthesized and characterized using different spectroscopic techniques (1H,13CNMR, and LC-MS), and the structure was confirmed by X-ray diffraction (XRD) studies .
  • Results : The study involved understanding the effects of biologically active synthetic, semi-synthetic, and natural compounds based on molecular interactions in terms of molecular structure with activated functional groups or its unique physico-chemical properties involved .

2. Antimicrobial Agents

  • Application : A series of substituted benzothiazoles, bearing semicarbazone and thiosemicarbazone moieties, was designed, synthesized, and evaluated for their antimicrobial activity .
  • Method : The structures of the synthesized compounds were elucidated by 1H NMR, 13C NMR, IR, and Mass spectral data .
  • Results : The results revealed that some of the synthesized compounds have potent antibacterial activity against both Gram-positive and Gram-negative strains .

3. Chemotherapeutic Potential Evaluation

  • Application : New anticancer ruthenium(II/III) complexes [RuCl2(DMSO)2(Hapbim)] and [RuCl3(DMSO)(Hapbim)] (Hapbim = 2-aminophenyl benzimidazole) have been synthesized and characterized, and their chemotherapeutic potential evaluated .
  • Method : The compounds were synthesized and characterized .
  • Results : The study involved evaluating the chemotherapeutic potential of the synthesized compounds .

Future Directions

The prevalence of extremely resistant bacteria such as methicillin-resistant Stayphlococcus aureus (MRSA), fluoroquinolone-resistant Pseudomonas aeruginosa (FQRP), fluoroquinolone-resistant Enterococcus faecalis (QREF) and vancomycin-resistant Enterococci (VRE) has greatly increased in some hospitals, resulting in a higher rate of mortality . This highlights the need for the development of new antimicrobial agents .

properties

IUPAC Name

4-(2-aminophenyl)-N,N-dimethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O/c1-17(2)15(18)12-9-7-11(8-10-12)13-5-3-4-6-14(13)16/h3-10H,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YROKUIIRNXTBPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=C(C=C1)C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40718359
Record name 2'-Amino-N,N-dimethyl[1,1'-biphenyl]-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40718359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Aminophenyl)-N,N-dimethylbenzamide

CAS RN

1345471-30-8
Record name 2′-Amino-N,N-dimethyl[1,1′-biphenyl]-4-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1345471-30-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2'-Amino-N,N-dimethyl[1,1'-biphenyl]-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40718359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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